![molecular formula C11H14FN2O6PS B2685471 Sulfo-ara-F-NMN CAS No. 1374663-29-2](/img/structure/B2685471.png)
Sulfo-ara-F-NMN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-ara-F-NMN is an analogue of nicotinamide mononucleotide with cellular permeability. It is known for its selective activation of sterile alpha and Toll/interleukin-1 receptor motif-containing 1 (SARM1) and inhibition of cluster of differentiation 38 (CD38) with an IC50 of about 10 micromolar . Activation by this compound leads to conformational changes in SARM1, resulting in cyclic adenosine diphosphate ribose production, nicotinamide adenine dinucleotide depletion, and non-apoptotic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sulfo-ara-F-NMN involves the synthesis of nicotinamide mononucleotide analogues
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Sulfo-ara-F-NMN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The sulfonyl and fluorine groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
Sulfo-ara-F-NMN has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of nicotinamide mononucleotide analogues.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of new drugs and biochemical assays .
Mechanism of Action
Sulfo-ara-F-NMN exerts its effects by selectively activating SARM1 and inhibiting CD38. The activation of SARM1 leads to conformational changes that result in the production of cyclic adenosine diphosphate ribose, depletion of nicotinamide adenine dinucleotide, and non-apoptotic cell death. This mechanism is particularly relevant in the context of axonal degeneration and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Mononucleotide (NMN): The parent compound of Sulfo-ara-F-NMN, involved in nicotinamide adenine dinucleotide biosynthesis.
CZ-48: Another analogue of nicotinamide mononucleotide with similar properties and biological activities
Uniqueness
This compound is unique due to its selective activation of SARM1 and inhibition of CD38, which distinguishes it from other nicotinamide mononucleotide analogues. This selectivity makes it a valuable tool for studying the role of SARM1 in cellular processes and for developing potential therapeutic agents .
Properties
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[hydroxy(oxido)phosphinothioyl]oxymethyl]oxolan-2-yl]pyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/t7-,8+,9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQYQBAPGWSZQF-PKIKSRDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)[O-])O)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)[O-])O)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN2O6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.